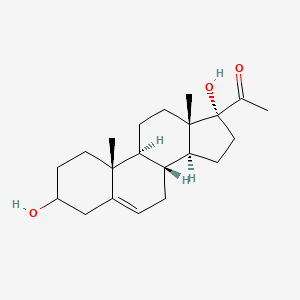

17|A-Hydroxypregnenolone

Descripción general

Descripción

17α-Hydroxypregnenolone is a pregnane (C21) steroid obtained by hydroxylation of pregnenolone at the C17α position. This hydroxylation step is performed by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1), which is present in the adrenal glands and gonads . This compound plays a crucial role in steroidogenesis, serving as a precursor to various other steroids, including dehydroepiandrosterone (DHEA) and 17α-hydroxyprogesterone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 17α-Hydroxypregnenolone is synthesized through the hydroxylation of pregnenolone at the C17α position. This reaction is catalyzed by the enzyme 17α-hydroxylase (CYP17A1) in the presence of molecular oxygen and NADPH .

Industrial Production Methods: Industrial production of 17α-hydroxypregnenolone typically involves microbial fermentation processes using genetically engineered strains of microorganisms that express the CYP17A1 enzyme. These microorganisms are cultured under controlled conditions to optimize the yield of 17α-hydroxypregnenolone .

Types of Reactions:

Oxidation: 17α-Hydroxypregnenolone can undergo oxidation to form 17α-hydroxyprogesterone.

Reduction: It can be reduced to form pregnenolone.

Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen and NADPH in the presence of CYP17A1.

Reduction: Reducing agents such as NADH can be used.

Substitution: Various chemical reagents can be used depending on the desired derivative.

Major Products Formed:

17α-Hydroxyprogesterone: Formed through oxidation.

Pregnenolone: Formed through reduction.

Various Derivatives: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Clinical Diagnostics

Hormonal Assessment:

17α-Hydroxypregnenolone is primarily measured to evaluate adrenal function and diagnose conditions such as congenital adrenal hyperplasia (CAH). Elevated levels of 17-OH-Preg can indicate enzyme deficiencies, particularly in cases of 21-hydroxylase deficiency or 3β-hydroxysteroid dehydrogenase deficiency.

| Condition | Hormonal Profile | Diagnostic Use |

|---|---|---|

| CAH (21-hydroxylase deficiency) | Increased 17-OH-Preg, decreased cortisol | Confirmatory test |

| CAH (3β-hydroxysteroid dehydrogenase deficiency) | Increased 17-OH-Preg, decreased cortisol and progesterone | Diagnostic marker |

Case Study:

In a cohort study involving women with polycystic ovary syndrome (PCOS), researchers found varying correlations between 17-OH-Preg levels and metabolic parameters, suggesting its potential role as a biomarker for assessing metabolic dysfunctions associated with PCOS .

Therapeutic Applications

Hormone Replacement Therapy:

Due to its role as a precursor in steroidogenesis, 17α-Hydroxypregnenolone has been explored for hormone replacement therapies in patients with adrenal insufficiency or those undergoing gender-affirming treatments.

Case Study:

A reported case of a patient with 17α-hydroxylase deficiency highlighted the use of hydrocortisone and estradiol therapy to manage symptoms associated with low sex steroid levels and hypertension . The patient showed significant improvement in hormonal balance and clinical symptoms following treatment.

Research Applications

Metabolic Studies:

Research has shown that 17α-Hydroxypregnenolone is involved in various metabolic pathways. For instance, studies have established its association with glucose metabolism and insulin sensitivity, particularly in PCOS patients .

Neurosteroid Research:

Emerging studies indicate that neurosteroids like 17α-Hydroxypregnenolone may influence cognitive functions and neuroprotection. Investigations into its synthesis in the brain suggest potential therapeutic roles in neurodegenerative diseases .

Analytical Methods for Measurement

The determination of 17α-Hydroxypregnenolone levels can be performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. A study demonstrated a reliable method for measuring this steroid hormone with high sensitivity and specificity .

Mecanismo De Acción

17α-Hydroxypregnenolone exerts its effects through its role as a precursor in steroidogenesis. It is converted to other steroids such as DHEA and 17α-hydroxyprogesterone through enzymatic reactions catalyzed by CYP17A1 and other enzymes . These steroids then act on various molecular targets and pathways to exert their physiological effects .

Comparación Con Compuestos Similares

Pregnenolone: The precursor to 17α-hydroxypregnenolone.

17α-Hydroxyprogesterone: A product of 17α-hydroxypregnenolone oxidation.

Dehydroepiandrosterone (DHEA): Another product formed from 17α-hydroxypregnenolone.

Uniqueness: 17α-Hydroxypregnenolone is unique in its role as a key intermediate in the Δ5 pathway of steroidogenesis, leading to the formation of both DHEA and 17α-hydroxyprogesterone . This dual role makes it a critical compound in the study of steroid hormone biosynthesis and regulation .

Actividad Biológica

17α-Hydroxypregnenolone (17-OH pregnenolone) is a steroid hormone that plays a crucial role in the biosynthesis of adrenal and gonadal steroids. This compound is synthesized from pregnenolone through the action of the enzyme cytochrome P450 17α-hydroxylase (CYP17A1), which catalyzes both hydroxylation and lyase activities. This article explores the biological activity of 17α-hydroxypregnenolone, its metabolic pathways, clinical significance, and recent research findings.

Chemical Structure and Properties

- Chemical Formula : C21H32O3

- Molar Mass : 332.484 g·mol−1

- Melting Point : 268 °C (514 °F)

Biosynthesis Pathway

17α-Hydroxypregnenolone is an intermediate in the delta-5 steroidogenesis pathway, leading to the production of dehydroepiandrosterone (DHEA) and other sex steroids. The conversion from pregnenolone to 17α-hydroxypregnenolone is a critical step regulated by hormonal signals and enzymatic activity.

| Enzyme | Reaction |

|---|---|

| CYP17A1 | Pregnenolone → 17α-Hydroxypregnenolone |

| CYP17A1 | 17α-Hydroxypregnenolone → DHEA |

Neuromodulation

Recent studies have identified 17α-hydroxypregnenolone as a neuromodulator , influencing various neurological processes. It has been shown to interact with GPR56, a G protein-coupled receptor, which plays a role in neuroprotection against ferroptosis, particularly in liver cells. This indicates potential therapeutic applications for liver injuries associated with oxidative stress .

Role in Steroidogenesis

As a precursor in steroid hormone biosynthesis, 17α-hydroxypregnenolone is converted into several important hormones:

- Dehydroepiandrosterone (DHEA) : A key androgen precursor.

- Androstenedione : Another significant androgen.

- Cortisol : Through further enzymatic transformations.

The balance of these hormones is essential for maintaining physiological homeostasis, influencing metabolism, immune response, and reproductive functions.

Congenital Adrenal Hyperplasia (CAH)

Deficiencies in enzymes involved in the conversion of 17α-hydroxypregnenolone can lead to conditions such as CAH. For instance, 17α-hydroxylase deficiency results in low levels of sex steroids and high levels of mineralocorticoids, leading to symptoms like hypertension and hypokalemia .

| Clinical Feature | Description |

|---|---|

| Hypertension | Elevated blood pressure due to mineralocorticoid excess |

| Hypokalemia | Low potassium levels resulting from increased aldosterone-like effects |

| Sexual Development Disorders | Incomplete sexual development due to low androgen levels |

Diagnostic Utility

Measurement of 17α-hydroxypregnenolone levels is crucial in diagnosing various forms of CAH. Elevated levels indicate certain enzyme deficiencies, while low levels may suggest others .

Research Findings

Recent research has expanded our understanding of the biological activities of 17α-hydroxypregnenolone:

- Anti-Ferroptotic Activity : Studies show that 17-OH pregnenolone can activate GPR56, providing protective effects against liver injury by inhibiting ferroptosis .

- Steroidogenic Enzyme Activity : Investigations into CYP17A1 have revealed how its activity can be modulated by factors such as cytochrome b5 and phosphorylation states, affecting the production rates of downstream steroid hormones .

- Case Studies on Deficiency : Clinical reports document patients with mutations in CYP17A1 exhibiting various phenotypes associated with hormonal imbalances, underscoring the importance of this compound in sexual differentiation and adrenal function .

Análisis De Reacciones Químicas

Conversion to Dehydroepiandrosterone (DHEA) via CYP17A1 Lyase Activity

Reaction :

17α-Hydroxypregnenolone + NADPH + O₂ → Dehydroepiandrosterone (DHEA) + Acetic acid + NADP⁺ + H₂O

Enzyme : CYP17A1 (dual 17α-hydroxylase/17,20-lyase activity)

Regulation :

-

Enhanced by cytochrome b₅, which increases lyase efficiency by up to 10-fold .

-

Phosphorylation of CYP17A1 modulates the lyase/hydroxylase activity ratio .

Kinetic Data :

| Substrate | Reaction Rate (nmol/min/mg) | Kₘ (µM) |

|---|---|---|

| 17α-Hydroxypregnenolone | 4.2 ± 0.3 | 1.5 |

Mechanism :

The lyase activity cleaves the C17–C20 bond, producing DHEA (a C19 androgen precursor) . Solvent kinetic isotope effects suggest a partial FeO³⁺ intermediate mechanism for this reaction .

16α-Hydroxylation by CYP17A1

Reaction :

17α-Hydroxypregnenolone + NADPH + O₂ → 16α,17α-Dihydroxypregnenolone + NADP⁺ + H₂O

Experimental Evidence :

Significance :

This side reaction diverts 17α-hydroxypregnenolone toward 16α-hydroxylated metabolites, which may have distinct biological roles .

Oxidation to 17-Hydroxyprogesterone via 3β-HSD

Reaction :

17α-Hydroxypregnenolone + NAD⁺ → 17-Hydroxyprogesterone + NADH + H⁺

Enzyme : 3β-Hydroxysteroid dehydrogenase/Δ⁵→Δ⁴-isomerase (HSD3B1/2, EC 1.1.1.145)

Isoforms :

Kinetic Parameters :

| Parameter | HSD3B1 Value | HSD3B2 Value |

|---|---|---|

| Vₘₐₓ (nmol/min/mg) | 12.4 | 9.8 |

| Kₘ (µM) | 2.1 | 3.5 |

Outcome : Converts Δ⁵-steroids to Δ⁴-steroids, enabling glucocorticoid synthesis .

Hydroxylation to 17α,21-Dihydroxypregnenolone

Reaction :

17α-Hydroxypregnenolone + NADPH + O₂ → 17α,21-Dihydroxypregnenolone + NADP⁺ + H₂O

Enzyme : Steroid 21-hydroxylase (CYP21A2, EC 1.14.14.16)

Deficiency Impact :

Mutations in CYP21A2 cause congenital adrenal hyperplasia, leading to cortisol deficiency and androgen excess .

Role :

This reaction is minor compared to 21-hydroxylation of 17-hydroxyprogesterone .

Mechanistic Insights and Controversies

-

CYP17A1 Dual Activity : The ratio of lyase to hydroxylase activity determines androgen vs. glucocorticoid output, regulated post-translationally by cytochrome b₅ and phosphorylation .

-

Alternative Mechanisms : Iodosylbenzene-driven reactions suggest CYP17A1 can utilize non-natural oxidants, supporting an FeO³⁺ intermediate in lyase catalysis .

-

Kinetic Discrepancies : Inverse solvent isotope effects (0.83) observed for DHEA formation from 17α-hydroxypregnenolone imply complex proton-coupled electron transfer steps .

This synthesis of 17α-hydroxypregnenolone’s reactivity underscores its pivotal role in steroidogenesis, with implications for endocrine disorders and therapeutic targeting .

Propiedades

IUPAC Name |

1-[(8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15?,16-,17+,18+,19+,20+,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERGUCIJOXJXHF-QUPIPBJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387-79-1 | |

| Record name | 3-β,17-α-dihydroxypregn-5-en-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.